2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpiperidine with 1-methyl-1H-1,2,3-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted triazole or piperidine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Lacks the triazole moiety, making it less versatile in terms of chemical reactivity.
1-Methyl-1H-1,2,3-triazole:
4-(1H-1,2,3-Triazol-5-yl)piperidine: Similar structure but without the dimethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the combination of the piperidine ring and the triazole moiety, which provides a balance of stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2,6-dimethyl-4-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-7-4-9(5-8(2)12-7)10-6-11-13-14(10)3/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
USAQVKIMYYVGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C2=CN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.